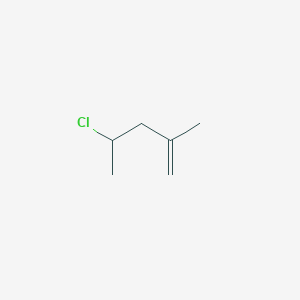

4-Chloro-2-methyl-1-pentene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-methylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c1-5(2)4-6(3)7/h6H,1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGAEEHTHRHYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Methyl 1 Pentene

Olefin Functionalization Approaches

Functionalizing existing alkenes or dienes is a direct route to 4-Chloro-2-methyl-1-pentene. These methods include the addition of hydrogen chloride across a conjugated system and the direct substitution of an allylic hydrogen with a chlorine atom.

The hydrochlorination of a conjugated diene, such as 2-methyl-1,3-pentadiene (B74102), represents a plausible pathway to the target compound. The reaction proceeds via an electrophilic addition mechanism, where a proton adds to the diene to form a resonance-stabilized allylic carbocation. lumenlearning.comlibretexts.org The subsequent attack by the chloride ion can occur at two positions, leading to a mixture of 1,2- and 1,4-addition products.

The reaction of HCl with 2-methyl-1,3-pentadiene would initially form a tertiary allylic carbocation, which is stabilized by resonance. The chloride ion can then attack either carbon of the delocalized system.

1,2-Addition: Attack at the C2 position would yield 2-chloro-2-methyl-3-pentene.

1,4-Addition: Attack at the C4 position would yield the desired 4-chloro-2-methyl-2-pentene (an isomer of the target compound).

Controlling the regioselectivity between 1,2- and 1,4-addition is a significant challenge. The product ratio is often dependent on reaction conditions such as temperature. lumenlearning.com At lower temperatures, the reaction is under kinetic control, favoring the 1,2-addition product which is formed faster. At higher temperatures, the reaction is under thermodynamic control, which allows the products to equilibrate and favors the more stable alkene, often the 1,4-adduct. libretexts.org

Catalytic systems can also influence the outcome. For instance, copper catalysts like cuprous chloride have been used in the hydrohalogenation of other conjugated dienes to steer the product distribution. google.com Furthermore, novel metal-free catalytic systems, such as a combined HCl/DMPU-acetic acid system, have shown promise in the regioselective hydrochlorination of unactivated alkenes and could potentially be adapted for this synthesis. rsc.orgnih.gov

Alternative functionalization pathways involve the direct chlorination of a suitable precursor.

Allylic Chlorination: A more direct approach is the allylic chlorination of an alkene like 2-methyl-1-pentene (B165372). This reaction proceeds via a free-radical chain mechanism. To favor substitution at the allylic position (C4) over addition across the double bond, a low concentration of molecular chlorine (Cl₂) at high temperatures is typically required. libretexts.org A common laboratory reagent for achieving low halogen concentrations is N-halosuccinimide. While N-bromosuccinimide (NBS) is widely used for allylic bromination, its chloro-analogue, N-chlorosuccinimide (NCS), can be used for allylic chlorination, often with a radical initiator. libretexts.orgmasterorganicchemistry.com

The mechanism involves the abstraction of an allylic hydrogen to form a resonance-stabilized radical, which then reacts with a chlorine source. This method, however, can still lead to a mixture of products if the radical intermediate is unsymmetrical.

Free-Radical Chlorination of Alkanes: The free-radical chlorination of the parent alkane, 2-methylpentane, is a less selective method. The reaction with Cl₂ in the presence of UV light leads to the substitution of hydrogen atoms at various positions on the alkane chain. masterorganicchemistry.comstudy.com Due to the different reactivities of primary, secondary, and tertiary C-H bonds, a complex mixture of monochlorinated isomers is produced. brainly.comdoubtnut.com This lack of selectivity makes it an unsuitable method for the targeted synthesis of this compound.

| Product Name | Position of Chlorination | Type of Hydrogen Substituted |

|---|---|---|

| 1-Chloro-2-methylpentane | C1 | Primary |

| 2-Chloro-2-methylpentane | C2 | Tertiary |

| 3-Chloro-2-methylpentane | C3 | Secondary |

| 4-Chloro-2-methylpentane | C4 | Secondary |

| 1-Chloro-4-methylpentane (5-Chloro-2-methylpentane) | C5 | Primary |

Preparation via Elimination Reactions

Elimination reactions, specifically dehydrohalogenation, provide an indirect route to the target compound starting from a di-substituted alkane.

This strategy involves the removal of a molecule of hydrogen chloride (HCl) from a suitable dichloroalkane precursor. A viable starting material for this approach would be 2,4-dichloro-2-methylpentane. nist.govnih.gov By treating this dichloroalkane with a base, an E2 elimination reaction can be induced. The base abstracts a proton from a carbon adjacent to one of the chlorine-bearing carbons, leading to the formation of a double bond and the expulsion of a chloride ion.

Depending on which proton is removed, different alkene products can be formed. To synthesize this compound, the base would need to abstract a proton from the C1 methyl group, leading to the elimination of the chlorine at C2. This would require careful selection of reaction conditions to favor this specific elimination pathway over others.

The regiochemical outcome of dehydrohalogenation reactions is governed by the nature of the substrate and the base used. According to Zaitsev's rule, elimination reactions typically favor the formation of the more substituted (and thus more stable) alkene. libretexts.orgdoubtnut.com For the dehydrohalogenation of 2,4-dichloro-2-methylpentane, this would favor the formation of 4-chloro-2-methyl-2-pentene.

To favor the formation of the less substituted alkene (the Hofmann product), such as this compound, a sterically hindered, non-nucleophilic base is often employed. Bases like potassium tert-butoxide [(CH₃)₃COK] are large and preferentially abstract the most sterically accessible proton, which in this case would be on the C1 methyl group. libretexts.org Therefore, by choosing a bulky base, it is possible to control the position of the double bond and selectively form the desired terminal alkene isomer.

Catalytic Systems in this compound Synthesis

Catalysis can play a crucial role in improving the efficiency and selectivity of the synthetic methods described.

In hydrochlorination reactions , as mentioned, copper-based catalysts or metal-free acid systems can be employed to influence regioselectivity. google.comrsc.org These catalysts can interact with the diene or the carbocation intermediate to lower the activation energy of a specific pathway, thereby enhancing the yield of the desired isomer.

For dehydrochlorination reactions , various catalytic systems have been developed, primarily for industrial processes like the cracking of dichloroethane to vinyl chloride or the dechlorination of PVC. rsc.orgresearchgate.net These include:

Metal Oxide Catalysts: Alumina (Al₂O₃) and zirconia (ZrO₂) can act as solid acid or base catalysts. Their acidity can be modified by doping with alkali metals (like Cs) or alkaline earth metals (like Ba) to enhance catalytic activity and selectivity for dehydrochlorination. rsc.orgacs.org

Carbon-based Catalysts: N-doped carbons have shown to be effective basic catalysts for dehydrochlorination, with pyridinic nitrogen sites identified as the active centers. mdpi.com

Transition Metal Catalysts: Rhodium and ruthenium-based catalysts have been investigated for hydrodechlorination and dehydrochlorination, although they can also promote side reactions if not carefully controlled. researchgate.netresearchgate.net

The application of such catalysts to the specific dehydrochlorination of 2,4-dichloro-2-methylpentane could provide a pathway to selectively form this compound under milder conditions than those required by stoichiometric amounts of strong, bulky bases.

Homogeneous Catalysis Paradigms

Homogeneous catalysis offers a powerful tool for the selective synthesis of allylic chlorides. In this approach, the catalyst is in the same phase as the reactants, typically in a liquid solution. This allows for high catalyst activity and selectivity under mild reaction conditions.

For the synthesis of substituted allylic chlorides, transition metal complexes are often employed. For instance, copper-catalyzed reactions have shown promise in regioselective substitutions of allylic halides. While specific studies on the homogeneous catalytic synthesis of this compound are not extensively documented in publicly available literature, analogies can be drawn from similar allylic chlorination reactions.

One potential homogeneous catalytic approach is the use of a palladium catalyst in the presence of a chloride source. Palladium complexes are well-known to catalyze a variety of C-Cl bond-forming reactions. Another possibility involves the use of niobium pentachloride (NbCl5), which has been shown to mediate the conversion of allylic alkoxides to allylic chlorides. scispace.com This method could potentially be adapted for the synthesis of this compound from 2-methyl-1-penten-4-ol.

A regioselective protocol for the synthesis of substituted allylic chlorides from their corresponding alcohols has been developed, although it may suffer from competing reaction pathways. nih.govacs.org The choice of solvent and reaction conditions is crucial in directing the reaction towards the desired product. nih.gov

| Catalyst System | Substrate | Product | Key Features |

| Niobium Pentachloride (NbCl5) | Allylic Alkoxides | Allylic Chlorides | Mediates rearrangement to form allylic halides. scispace.com |

| Thionyl Chloride (SOCl2) | γ-Trifluoromethylated Allylic Alcohol | Mixture of Allylic Chlorides | Demonstrates challenges in regioselectivity. nih.gov |

| Copper Complexes | Allylic Chlorides and Alkylzincs | γ-Substituted Products | Highlights the potential for regioselective C-C bond formation, which could be adapted for C-Cl bond formation. pitt.edu |

Heterogeneous Catalysis Development

Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants. Typically, a solid catalyst is used in a liquid or gas phase reaction. This offers significant advantages in terms of catalyst separation and recycling, which are crucial for industrial applications.

The development of heterogeneous catalysts for the synthesis of this compound could focus on supported metal catalysts or solid acid catalysts. For instance, a solid support impregnated with a suitable metal salt could catalyze the allylic chlorination of 2-methyl-1-pentene. Zeolites or other porous materials with acidic sites could also be explored for this transformation.

While specific examples of heterogeneous catalysis for the synthesis of this compound are scarce in the literature, the principles of heterogeneous catalysis for allylic halogenation are well-established. The reaction typically proceeds via a radical mechanism, which can be initiated on the surface of the catalyst. libretexts.org

| Catalyst Type | Potential Substrate | Potential Product | Advantages |

| Supported Metal Catalysts | 2-Methyl-1-pentene | This compound | Ease of separation and recycling. |

| Solid Acid Catalysts (e.g., Zeolites) | 2-Methyl-1-penten-4-ol | This compound | Potential for high selectivity and stability. |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound can be significantly improved by incorporating the principles of green chemistry. This involves a focus on minimizing waste, reducing energy consumption, and using less hazardous substances.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comrsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100%.

For a hypothetical synthesis of this compound from 2-methyl-1-pentene and a chlorinating agent, the atom economy would depend on the specific reagent used. For example, if chlorine gas (Cl2) is used in a radical substitution reaction, the balanced equation would be:

C6H12 + Cl2 → C6H11Cl + HCl

In this case, hydrochloric acid (HCl) is a byproduct. The atom economy can be calculated as follows:

Molecular weight of this compound (C6H11Cl) ≈ 118.6 g/mol

Molecular weight of 2-methyl-1-pentene (C6H12) ≈ 84.16 g/mol

Molecular weight of Chlorine (Cl2) ≈ 70.9 g/mol

Atom Economy = [MW(C6H11Cl) / (MW(C6H12) + MW(Cl2))] x 100% Atom Economy = [118.6 / (84.16 + 70.9)] x 100% ≈ 76.5%

Reaction Mass Efficiency (RME) is another important metric that takes into account the actual masses of reactants, solvents, and reagents used to produce a certain mass of product. tamu.edu A high RME indicates a more efficient and less wasteful process.

| Metric | Definition | Significance for this compound Synthesis |

| Atom Economy | (MW of desired product / Σ MW of all reactants) x 100% | Provides a theoretical measure of the efficiency of a reaction in converting reactant atoms to product. jocpr.comrsc.org |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Gives a more practical measure of the efficiency of a specific experimental procedure. tamu.edu |

Solvent Selection and Minimization Strategies

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation and environmental impact. researchgate.net For the synthesis of this compound, the selection of a solvent should be based on factors such as its toxicity, environmental persistence, and energy requirements for its removal and recycling.

In many allylic chlorination reactions, chlorinated solvents such as dichloromethane (B109758) or chloroform (B151607) are used. However, these solvents are often toxic and environmentally harmful. Green chemistry principles encourage the use of more benign alternatives such as ethers (e.g., diethyl ether, tetrahydrofuran), hydrocarbons (e.g., hexane, toluene), or even solvent-free conditions where possible. nih.gov

Strategies for solvent minimization include:

Using higher concentration reactions: This reduces the total volume of solvent required.

Solvent-free reactions: This is the ideal scenario from a green chemistry perspective, although not always feasible.

Use of greener solvents: Replacing hazardous solvents with more environmentally friendly alternatives.

Solvent recycling: Implementing procedures to recover and reuse solvents.

An interactive tool has been developed to facilitate solvent selection by considering chemical functionality, physical properties, and safety, health, and environmental impact. researchgate.net Such tools can be invaluable in designing greener synthetic routes for this compound.

| Solvent Class | Examples | Green Chemistry Considerations |

| Chlorinated Solvents | Dichloromethane, Chloroform | Generally considered non-green due to toxicity and environmental concerns. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can be effective but may form peroxides; THF is a common choice in some allylic halide syntheses. nih.govpitt.edu |

| Hydrocarbons | Hexane, Toluene | Flammable and can have toxicity issues, but often less problematic than chlorinated solvents. |

| Greener Alternatives | Water, Supercritical CO2, Ionic Liquids | Their applicability would need to be specifically evaluated for this synthesis. |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Methyl 1 Pentene

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The carbon atom bonded to the chlorine in 4-chloro-2-methyl-1-pentene is an electrophilic center and can undergo nucleophilic substitution reactions. Given that it is a secondary alkyl halide, it can potentially react via either S_N1 or S_N2 pathways, depending on the reaction conditions.

The S_N1 (Substitution, Nucleophilic, Unimolecular) mechanism is favored by polar protic solvents, weak nucleophiles, and substrates that can form stable carbocations. libretexts.orgpressbooks.pub While secondary alkyl halides are generally slower to react via the S_N1 mechanism than tertiary halides, the possibility of rearrangement to a more stable carbocation can promote this pathway. masterorganicchemistry.comyoutube.com

Mechanism: The S_N1 reaction is a stepwise process. masterorganicchemistry.com

Formation of a Carbocation: The rate-determining step is the spontaneous dissociation of the leaving group (chloride ion) to form a carbocation intermediate. pressbooks.pub For this compound, this would initially form a secondary carbocation at C4.

Carbocation Rearrangement (Potential): This initial secondary carbocation can potentially rearrange to a more stable carbocation. A 1,2-hydride shift from the adjacent C3 is unlikely as it would still result in a secondary carbocation. However, the presence of the nearby double bond could lead to the formation of a resonance-stabilized allylic carbocation, although this is less likely than a simple alkyl shift if one were possible. A more relevant comparison is the reaction of similar structures where rearrangements to tertiary carbocations are observed if possible. chegg.com

Nucleophilic Attack: The nucleophile attacks the carbocation. Since the carbocation is planar, the nucleophile can attack from either face, leading to a racemic mixture if the carbon is a stereocenter. libretexts.org

S_N2 Reaction Kinetics and Stereoinversion

The bimolecular nucleophilic substitution (S_N2) reaction is a fundamental process in organic chemistry. For a chiral substrate, this reaction proceeds with an inversion of stereochemistry at the electrophilic carbon center. In the case of this compound, which possesses a stereocenter at the carbon bearing the chlorine atom, an S_N2 reaction would be expected to follow this stereospecific pathway.

The kinetics of an S_N2 reaction are second-order, meaning the rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile. The general rate law can be expressed as:

Rate = k[this compound][Nucleophile]

Table 1: Theoretical S_N2 Reaction Parameters

| Parameter | Expected Outcome for this compound |

|---|---|

| Kinetics | Second-order |

| Stereochemistry | Inversion of configuration |

| Rate Determining Step | Bimolecular, concerted attack of the nucleophile and departure of the leaving group |

Influence of Neighboring Group Participation on Reactivity

The presence of the double bond in this compound introduces the possibility of neighboring group participation (NGP), also known as anchimeric assistance. The π-electrons of the double bond can act as an internal nucleophile, attacking the electrophilic carbon and displacing the chloride leaving group. This participation can lead to the formation of a cyclopropylmethyl cation intermediate.

This intramolecular process can significantly enhance the rate of reaction compared to a similar compound without the participating group. The involvement of NGP often results in retention of stereochemistry, as it involves two successive S_N2-like inversions.

Detailed mechanistic studies would be required to quantify the extent of neighboring group participation in the reactions of this compound. Such studies often involve comparing the solvolysis rates of the compound with a saturated analogue (e.g., 4-chloro-2-methylpentane) and analyzing the stereochemical outcome of the products.

Elimination Reactions (E1 and E2)

Alkyl halides can undergo elimination reactions to form alkenes. The two primary mechanisms are the unimolecular (E1) and bimolecular (E2) pathways.

Regioselectivity (Zaitsev's vs. Hofmann's Rule)

Elimination reactions of this compound can potentially yield two different diene products. The regioselectivity of the elimination is governed by the reaction conditions, particularly the nature of the base used.

Zaitsev's Rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. In the case of this compound, this would lead to the formation of 2-methyl-1,3-pentadiene (B74102). This outcome is typically favored with small, strong bases (e.g., ethoxide, hydroxide).

Hofmann's Rule predicts the formation of the less substituted alkene as the major product. For this compound, this would result in 4-methyl-1,4-pentadiene. This pathway is favored when using bulky, sterically hindered bases (e.g., potassium tert-butoxide). The steric bulk of the base makes it difficult to abstract the more sterically hindered proton required for Zaitsev elimination.

Table 2: Predicted Products of Elimination Reactions

| Base | Predicted Major Product | Governing Rule |

|---|---|---|

| Sodium Ethoxide | 2-Methyl-1,3-pentadiene | Zaitsev's Rule |

Stereochemical Requirements for E2 Eliminations (Anti-periplanar geometry)

The E2 reaction is stereospecific and requires a specific geometric arrangement of the proton to be abstracted and the leaving group. For the reaction to proceed efficiently, these two groups must be in an anti-periplanar conformation. This means that the hydrogen, the two carbon atoms involved, and the leaving group lie in the same plane, with the hydrogen and the leaving group on opposite sides of the carbon-carbon bond.

In the case of this compound, rotation around the C3-C4 bond would allow the molecule to adopt the necessary anti-periplanar conformation for the E2 elimination to occur. The specific stereoisomer of the starting material would influence the geometry of the resulting diene product if the product itself could exist as stereoisomers.

Radical Reactions and Polymerization Studies

The double bond in this compound makes it a potential monomer for polymerization reactions.

Free Radical Polymerization Potential as a Monomer

Free radical polymerization is a chain reaction involving initiation, propagation, and termination steps. In the context of this compound, a radical initiator (e.g., AIBN or benzoyl peroxide) would generate a radical that could add to the double bond of the monomer. This would create a new radical species that can then react with subsequent monomer units in a propagation step to form a polymer chain.

The structure of the resulting polymer would consist of a repeating unit derived from the this compound monomer. The presence of the chlorine atom in the polymer backbone could potentially offer sites for further chemical modification.

Table 3: Hypothetical Free Radical Polymerization of this compound

| Stage | Description |

|---|---|

| Initiation | A radical initiator (I•) attacks the double bond of the monomer. |

| Propagation | The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. |

| Termination | Two growing polymer chains combine or disproportionate to terminate the polymerization. |

Further research, including experimental polymerization studies, would be necessary to determine the feasibility, kinetics, and properties of the polymer derived from this compound.

Controlled Radical Polymerization Techniques (e.g., ATRP, RAFT)

This compound possesses a terminal alkene, making it a potential monomer for polymerization reactions. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. chegg.comacs.org

While specific literature on the ATRP or RAFT polymerization of this compound is not widely documented, its structure allows for theoretical consideration in these processes. In principle, the vinyl group could undergo polymerization. However, the allylic chloride, although secondary, could also participate in side reactions, potentially interfering with the control mechanisms of both ATRP and RAFT.

Atom Transfer Radical Polymerization (ATRP) relies on the reversible activation and deactivation of growing polymer chains, mediated by a transition metal complex (typically copper). cmu.edu The alkyl halide within the monomer structure could potentially act as an initiator itself or interact with the catalyst, complicating the polymerization kinetics.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound. nih.gov The success of RAFT depends on the efficient transfer of the CTA between growing polymer chains. The reactivity of the monomer and the choice of CTA are crucial for maintaining control over the polymerization. nbinno.com The inherent reactivity of the chloro-functional group in this compound would need to be considered when designing a RAFT polymerization system to avoid unwanted side reactions.

| Feature | ATRP (Atom Transfer Radical Polymerization) | RAFT (Reversible Addition-Fragmentation chain-Transfer) |

|---|---|---|

| Control Agent | Transition metal catalyst (e.g., Cu, Fe, Ru complexes) and an alkyl halide initiator. cmu.educhemscene.com | Thiocarbonylthio compound (Chain Transfer Agent - CTA). nih.gov |

| Mechanism | Reversible halogen atom transfer between dormant and active polymer chains mediated by the metal catalyst. cmu.edu | Degenerative chain transfer process involving a dormant polymeric thiocarbonylthio species. |

| Key Components | Monomer, Initiator (Alkyl Halide), Catalyst (e.g., CuBr/Ligand), Deactivator (e.g., CuBr2/Ligand). | Monomer, Initiator (e.g., AIBN), RAFT Agent (e.g., dithioester, trithiocarbonate). nih.gov |

| Tolerance | Can be sensitive to oxygen and certain functional groups. Metal catalyst removal is often necessary. cmu.edu | Tolerant to a wider range of functional groups and reaction conditions. Metal-free. nih.gov |

Radical Addition Reactions

The double bond in this compound is susceptible to radical addition reactions. Unlike polar additions (e.g., addition of HCl) which typically follow Markovnikov's rule, radical additions often proceed with anti-Markovnikov regioselectivity. This process involves the initiation of a radical species which then adds to the alkene.

The general mechanism for the radical addition of a reagent H-X across the double bond involves three main stages:

Initiation: A radical initiator (e.g., a peroxide) homolytically cleaves to form two radicals. This radical then abstracts H from H-X to generate the propagating radical X•.

Propagation: The radical X• adds to the terminal carbon of the double bond of this compound. This addition occurs at the less substituted carbon to generate a more stable secondary radical on the adjacent carbon. This radical then abstracts a hydrogen atom from another molecule of H-X to form the final product and regenerate the radical X•, which continues the chain reaction.

Termination: Two radical species combine to terminate the chain reaction.

For this compound, the addition of a radical (X•) would preferentially occur at the C1 position, leading to the formation of a more stable secondary radical at C2. Subsequent reaction would yield the anti-Markovnikov product. This contrasts with the polar addition of HBr, which would place the bromine at the more substituted C2 position via a carbocation intermediate. chegg.com

Cyclization and Rearrangement Reactions

Carbocation Rearrangements in Reactivity

Carbocation rearrangements are a common feature in the reactions of alkenes and alkyl halides that proceed through cationic intermediates. libretexts.org The driving force for these rearrangements is the formation of a more stable carbocation from a less stable one. masterorganicchemistry.com For instance, tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary ones. These rearrangements typically occur via a 1,2-hydride shift or a 1,2-alkyl (e.g., methyl) shift. chemistrysteps.com

In the case of this compound, the formation of a carbocation can be initiated by the protonation of the double bond with a strong acid. Protonation of the terminal carbon (C1) results in the formation of a secondary carbocation at C2.

This secondary carbocation is adjacent to a tertiary carbon (C4). A 1,2-hydride shift from C4 to C2 would result in the transformation of the secondary carbocation into a more stable tertiary carbocation at C4. Subsequent attack by a nucleophile (e.g., Cl⁻) at this new cationic center would lead to a rearranged product, 2-chloro-2,4-dimethylpentane, which would not be expected from a direct addition mechanism. libretexts.org

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Protonation | The alkene double bond attacks a proton (H+) from an acid source. | Formation of a secondary carbocation at the C2 position. |

| 2. Rearrangement | A hydrogen atom from C4, with its bonding electrons, migrates to the adjacent C2 carbocation (1,2-hydride shift). libretexts.org | Formation of a more stable tertiary carbocation at the C4 position. |

| 3. Nucleophilic Attack | A nucleophile (e.g., Cl⁻) attacks the tertiary carbocation. | Formation of the rearranged final product (e.g., 2-Chloro-2,4-dimethylpentane). |

Intramolecular Reaction Pathways

The bifunctional nature of this compound allows for intramolecular reactions, particularly through the formation of an organometallic intermediate such as a Grignard reagent. masterorganicchemistry.com Treatment of this compound with magnesium metal would generate the corresponding Grignard reagent, (2-methylpent-1-en-4-yl)magnesium chloride.

This organometallic compound contains both a nucleophilic carbon center (at C4) and an electrophilic double bond within the same molecule. This arrangement is conducive to an intramolecular cyclization reaction. The carbanionic center can attack the internal carbon of the double bond (C2) in a 5-exo-trig cyclization. This type of cyclization is kinetically favored.

The reaction sequence is as follows:

Formation of Grignard Reagent: this compound reacts with magnesium to form the Grignard reagent.

Intramolecular Cyclization: The nucleophilic carbon of the Grignard reagent attacks the internal carbon of the alkene. This forms a five-membered ring, resulting in a new organomagnesium species, (1,2-dimethylcyclopentyl)methylmagnesium chloride.

Workup: Quenching the reaction with a proton source (like water or dilute acid) protonates the organometallic intermediate to yield the final neutral product, 1,2-dimethylcyclopentane. organicchemistrytutor.comyoutube.com

This intramolecular pathway provides an efficient route for the construction of substituted cyclopentane (B165970) rings from an acyclic precursor.

Metal-Catalyzed Transformations

Cross-Coupling Reactions Utilizing the Halide

The secondary chloride in this compound can serve as an electrophilic partner in metal-catalyzed cross-coupling reactions. These reactions, pivotal in modern organic synthesis, enable the formation of carbon-carbon and carbon-heteroatom bonds, often with high selectivity. sigmaaldrich.comnih.gov Palladium and nickel are the most common catalysts for these transformations. acs.org

Reactions such as the Suzuki-Miyaura (using organoboron reagents), Negishi (organozinc), and Kumada (Grignard reagents) couplings could potentially be applied to this compound. ethernet.edu.et In a typical catalytic cycle, the process involves:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond of this compound to form an organopalladium(II) complex.

Transmetalation: The organometallic nucleophile (e.g., R-B(OH)₂, R-ZnCl, or R-MgBr) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. nih.gov

A significant challenge in cross-coupling reactions with secondary alkyl halides like this compound is the potential for β-hydride elimination from the organometallic intermediate after oxidative addition. This competing pathway can lead to the formation of elimination byproducts (dienes) and reduce the yield of the desired coupled product. The choice of catalyst, ligand, and reaction conditions is therefore critical to favor the desired cross-coupling pathway over elimination. acs.org

Olefin Metathesis Participation

Olefin metathesis has become a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.org The reaction, catalyzed by transition metal complexes, involves the redistribution of alkene fragments. wikipedia.org While extensively studied for simple olefins, the participation of functionalized alkenes such as this compound presents unique challenges and opportunities in synthetic chemistry. This section explores the potential reactivity of this compound in olefin metathesis reactions, drawing upon established principles and findings from structurally related compounds.

The structure of this compound, characterized by a terminal double bond, an allylic chlorine atom, and steric hindrance around the double bond, dictates its reactivity in metathesis. The presence of the allylic chloride can influence the catalyst's activity, while the steric bulk impacts the efficiency and selectivity of the reaction. acs.org Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are well-suited for such substrates due to their high functional group tolerance and stability. harvard.edu

Cross-metathesis (CM) is an intermolecular reaction between two different olefins. organic-chemistry.org The success of the cross-metathesis of this compound with a partner olefin is governed by the relative reactivity of the two alkenes. acs.org A general model classifies olefins into different types based on their electronic properties and steric hindrance, which helps in predicting the selectivity of the cross-metathesis reaction. illinois.edu

For instance, the reaction of this compound (a sterically hindered, functionalized olefin) with a less hindered terminal alkene (a Type I olefin) would likely favor the formation of the cross-metathesis product over the homodimerized products of each starting material. illinois.edu The reaction is typically driven forward by the removal of the volatile ethylene (B1197577) byproduct. organic-chemistry.org

Recent advancements have led to the development of Z-selective ruthenium-based catalysts for the cross-metathesis of allylic-substituted olefins. nih.govrsc.org These catalysts could potentially be employed to control the stereochemistry of the newly formed double bond in reactions involving this compound, affording the Z-isomer with high selectivity. nih.govmdpi.com

The table below summarizes the expected outcomes of the cross-metathesis of this compound with various olefin partners, based on the general principles of olefin metathesis.

| Olefin Partner | Catalyst Type | Expected Major Product | Stereoselectivity | Anticipated Yield |

|---|---|---|---|---|

| Styrene | Grubbs II or Hoveyda-Grubbs II | 5-Chloro-3-methyl-1-phenyl-1-pentene | Mixture of E/Z isomers, typically E-favored | Moderate to Good |

| Allyltrimethylsilane | Grubbs II or specialized Z-selective Ru catalyst | 1-Chloro-3,3-dimethyl-5-(trimethylsilyl)-4-pentene | Dependent on catalyst; Z-isomer possible with specialized catalysts | Moderate |

| Methyl Acrylate | Hoveyda-Grubbs II | Methyl 6-chloro-4-methyl-2-hexenoate | Typically E-favored | Moderate |

| 1-Octene | Grubbs II | 5-Chloro-2-methyl-1-decene | Mixture of E/Z isomers | Good |

It is important to note that competing isomerization of the double bond can sometimes occur in the metathesis of allylic compounds, which could lead to the formation of byproducts. researchgate.net The choice of catalyst and reaction conditions, such as temperature and solvent, is crucial to minimize these side reactions and optimize the yield of the desired metathesis product. For sterically hindered substrates like this compound, specialized catalysts with less bulky ligands may be necessary to achieve higher efficiency.

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Chloro 2 Methyl 1 Pentene

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 4-Chloro-2-methyl-1-pentene, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its atomic arrangement and dynamics.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum reveal information about the connectivity of neighboring protons.

The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons, the methine proton adjacent to the chlorine atom, the methylene (B1212753) protons, and the methyl groups. The presence of a chiral center at the fourth carbon position (C4) renders the adjacent methylene protons (on C3) and the vinyl protons (on C1) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted data based on analogous structures and chemical shift principles.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| 1 (CH₂) | ~4.85 | d | ~1.5 | ~112.5 | CH₂ |

| ~4.75 | d | ~1.5 | |||

| 2 (C) | - | - | - | ~145.0 | Quaternary |

| 3 (CH₂) | ~2.40 | m | - | ~45.0 | CH₂ |

| ~2.25 | m | - | |||

| 4 (CH) | ~4.10 | m | - | ~65.0 | CH |

| 5 (CH₃) | ~1.40 | d | ~6.5 | ~25.0 | CH₃ |

| 2-CH₃ | ~1.75 | s | - | ~22.0 | CH₃ |

Multi-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and confirm the bonding framework, multi-dimensional NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, cross-peaks would be expected between:

The methine proton at C4 and the methylene protons at C3.

The methine proton at C4 and the methyl protons at C5.

The methylene protons at C3 and the vinyl protons at C1 (a weak, long-range ⁴J coupling).

The methyl protons on C2 and the vinyl protons at C1 (a weak, long-range ⁴J coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). youtube.com It is used to definitively assign which protons are attached to which carbons. For example, the proton signal around 4.10 ppm would show a correlation to the carbon signal at ~65.0 ppm, confirming their direct bond at the C4 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com This is crucial for piecing together the molecular skeleton, especially around quaternary centers. Key HMBC correlations would include:

The protons of the 2-CH₃ group to the C1, C2, and C3 carbons.

The vinyl protons at C1 to the C2 and C3 carbons.

The methine proton at C4 to the C2, C3, and C5 carbons.

Table 2: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H1 | H3, 2-CH₃ (weak) | C1 | C2, C3 |

| H3 | H1 (weak), H4 | C3 | C1, C2, C4, C5 |

| H4 | H3, H5 | C4 | C2, C3, C5, 2-CH₃ |

| H5 | H4 | C5 | C3, C4 |

| 2-CH₃ | H1 (weak) | 2-CH₃ Carbon | C1, C2, C3 |

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes such as conformational changes. researchgate.netfu-berlin.de In this compound, rotation around the C3-C4 single bond can be investigated. Due to the presence of bulky groups (isopropyl and vinyl) and the chlorine atom, there may be a significant energy barrier to free rotation, leading to preferred staggered conformations (rotamers).

By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At low temperatures, if the rotation is slow on the NMR timescale, separate signals for each distinct conformer might be observed. As the temperature increases, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a time-averaged signal. Analysis of these line-shape changes allows for the determination of the thermodynamic and kinetic parameters for the conformational exchange. researchgate.netrsc.org

Mass Spectrometry (MS) Approaches

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This high accuracy allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (C₆H₁₁Cl), HRMS can easily confirm this formula. A key feature in the mass spectrum will be the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a relative intensity ratio of approximately 3:1.

Table 3: Theoretical HRMS Data for the Molecular Ion of this compound

| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |

| C₆H₁₁³⁵Cl | [M]⁺ | 118.05493 |

| C₆H₁₁³⁷Cl | [M+2]⁺ | 120.05198 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. youtube.comshimadzu.com It is an ideal method for assessing the purity of a this compound sample and for distinguishing it from its structural isomers.

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where different compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov Isomers of C₆H₁₁Cl, such as 5-chloro-2-methyl-2-pentene or 4-chloro-2-methyl-2-pentene, will likely have different retention times, allowing for their separation.

As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint." While isomers will have the same molecular ion, their fragmentation patterns will differ due to their different structures. For this compound, common fragmentation pathways would include the loss of a chlorine radical (Cl•), loss of a methyl radical (CH₃•), or loss of an isopropyl group ([CH(CH₃)₂]⁺). Analysis of these fragments allows for the positive identification of each isomeric component in a mixture.

Vibrational Spectroscopy Methodologies

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. The FT-IR spectrum of this compound is characterized by absorptions corresponding to its alkene, alkyl, and chloroalkane moieties. lumenlearning.comlibretexts.org

Key characteristic absorption bands for this compound include:

=C-H Stretching: The stretching vibration of the C-H bonds on the terminal double bond (=CH₂) typically appears at wavenumbers just above 3000 cm⁻¹. libretexts.org This distinguishes sp²-hybridized carbons from sp³-hybridized carbons.

C-H Stretching (Alkyl): The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methine (CH) groups occur in the range of 2850-3000 cm⁻¹. libretexts.org

C=C Stretching: The stretching vibration of the carbon-carbon double bond is a key indicator of an alkene. For a terminal double bond like that in this compound, this absorption is expected in the 1640-1680 cm⁻¹ region. libretexts.org

C-H Bending: The bending (deformation) vibrations of the alkyl C-H bonds appear in the 1350-1470 cm⁻¹ region. libretexts.org The gem-dimethyl group on C2 may show a characteristic doublet.

=C-H Bending: The out-of-plane bending vibrations of the =CH₂ group give rise to a strong band, typically in the 900-1000 cm⁻¹ range.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is found in the fingerprint region of the spectrum, generally between 600 cm⁻¹ and 800 cm⁻¹. researchgate.net The exact position can be influenced by the conformation of the molecule.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3080 - 3100 | Stretch | =C-H (sp²) |

| 2850 - 3000 | Stretch | C-H (sp³) |

| 1640 - 1680 | Stretch | C=C (Alkene) |

| 1350 - 1470 | Bend | C-H (Alkyl) |

| 900 - 1000 | Bend (Out-of-plane) | =C-H (Alkene) |

| 600 - 800 | Stretch | C-Cl (Chloroalkane) |

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This makes it particularly effective for analyzing non-polar or symmetric bonds.

For this compound, Raman spectroscopy provides valuable information, especially for the C=C and C-Cl bonds:

C=C Stretching: The carbon-carbon double bond is highly polarizable, making its stretching vibration produce a strong and sharp signal in the Raman spectrum. This signal is expected in the same region as in FT-IR (1640-1680 cm⁻¹), but it is often more intense in the Raman spectrum, making it an excellent diagnostic peak.

C-Cl Stretching: The carbon-chlorine bond also produces a distinct Raman signal. The C-Cl stretching frequency is typically observed in the 600-800 cm⁻¹ range and can be used to confirm the presence of the halogen. researchgate.net

By comparing the FT-IR and Raman spectra, a more complete vibrational analysis can be achieved, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa.

Chromatographic Separation and Quantification Techniques

Gas Chromatography (GC) is the premier analytical technique for separating and quantifying volatile and thermally stable compounds like this compound. Method development focuses on selecting the appropriate stationary phase, temperature program, and detector to achieve optimal separation from impurities, reactants, or other products in a mixture.

Stationary Phase (Column): A non-polar or mid-polarity capillary column is typically suitable for separating halogenated hydrocarbons. A common choice would be a column coated with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent). This phase separates compounds primarily based on their boiling points, but also provides some selectivity for unsaturated compounds.

Temperature Program: A temperature gradient is often employed to ensure good resolution and efficient elution of all components. A typical program might start at a low temperature (e.g., 50°C) to separate highly volatile components, followed by a ramp (e.g., 10°C/min) to a higher temperature (e.g., 200°C) to elute less volatile compounds.

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

Detector: A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and would be an excellent choice for quantifying this compound. For unambiguous identification, a Mass Spectrometer (MS) can be used as the detector (GC-MS), providing both retention time and mass spectral data. nih.gov

Table 3: Example Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

| Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Temperature | 230°C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | Initial: 50°C for 2 min, Ramp: 10°C/min to 200°C, Hold for 2 min |

| Detector | Flame Ionization Detector (FID) at 250°C |

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) can be employed for reaction monitoring, especially when analyzing complex reaction mixtures that may contain non-volatile starting materials or byproducts. For a relatively non-polar compound like this compound, a reversed-phase HPLC method would be appropriate.

Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice for reversed-phase chromatography, separating compounds based on their hydrophobicity.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water would be used as the mobile phase. An isocratic elution (constant mobile phase composition) or a gradient elution (changing composition) could be developed to achieve separation. A higher percentage of organic solvent would be needed to elute the non-polar this compound.

Detection: Detection can be challenging as the compound lacks a strong chromophore for UV-Vis detection. A UV detector set to a low wavelength (e.g., < 210 nm) might detect the π-π* transition of the double bond. Alternatively, a Refractive Index (RI) detector, which measures changes in the refractive index of the eluent, could be used, although it is generally less sensitive and not compatible with gradient elution.

HPLC is particularly useful for monitoring the disappearance of a polar, non-volatile reactant and the appearance of the less polar product, this compound, over the course of a chemical reaction.

Table 4: Example High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (75:25 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 205 nm or Refractive Index (RI) |

| Injection Volume | 10 µL |

Theoretical and Computational Chemistry Studies of 4 Chloro 2 Methyl 1 Pentene

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. researchgate.netmdpi.com For 4-chloro-2-methyl-1-pentene, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G*), would be employed to determine a variety of electronic properties.

Key properties that would be investigated include:

Molecular Geometry: Optimization of the molecule's geometry to find the most stable three-dimensional arrangement of its atoms.

Electron Density Distribution: Mapping the electron density to identify regions that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. For this compound, this would likely show a negative potential around the chlorine atom and the π-bond of the double bond, indicating susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Interactive Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Below is a table of expected values for electronic properties of this compound, based on calculations for similar chlorinated alkenes.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -9.5 eV | Indicates electron-donating capability (reactivity with electrophiles). |

| LUMO Energy | 0.8 eV | Indicates electron-accepting capability (reactivity with nucleophiles). |

| HOMO-LUMO Gap | 10.3 eV | Relates to chemical reactivity and stability. A larger gap implies higher stability. |

| Dipole Moment | ~2.0 D | Quantifies the overall polarity of the molecule, arising from the electronegative chlorine atom. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data in their fundamental formulation. dtic.mil Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a rigorous way to study molecular orbitals. researchgate.net

For this compound, ab initio calculations would be used to:

Analyze Molecular Orbitals (MOs): Provide a detailed description of the shape, energy, and composition of the MOs. The HOMO would be expected to be a π-orbital associated with the C=C double bond, while the LUMO would likely be a σ*-antibonding orbital associated with the C-Cl bond. This distribution is characteristic of allylic halides and is central to their reactivity.

Validate DFT Results: High-level ab initio calculations, though computationally more demanding, can be used to benchmark the accuracy of results obtained from more economical DFT methods.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org

The structure of this compound features several single bonds around which rotation can occur, leading to various conformers. The most significant rotations would be around the C2-C3 and C3-C4 bonds. A potential energy surface (PES) can be generated by systematically rotating these bonds and calculating the energy at each step. libretexts.orgresearchgate.net The minima on this surface correspond to stable conformers, while the peaks represent transition states between them. libretexts.orglibretexts.org

For this compound, a computational scan of the dihedral angle of the C2-C3-C4-Cl bond would reveal the most stable rotational isomers. The relative energies of these isomers determine their population at a given temperature. Studies on similar molecules like 1-pentene (B89616) show the existence of multiple stable conformers. researchgate.net

Interactive Table 2: Hypothetical Relative Energies of this compound Rotational Isomers

This table presents plausible relative energies for the most stable conformers, based on analogies with substituted alkanes and alkenes. openstax.org The energies are relative to the most stable conformer (Conformer A).

| Conformer | Dihedral Angle (C2-C3-C4-Cl) | Relative Energy (kJ/mol) | Key Feature |

| A (Anti) | ~180° | 0.0 | The bulky chloro and vinyl groups are furthest apart. |

| B (Gauche) | ~60° | 4.5 | Gauche interaction between the chloro and vinyl groups. |

| C (Gauche) | ~-60° | 4.8 | A different gauche interaction, slightly less stable due to other interactions. |

The relative stability of the different conformers of this compound is governed by a delicate balance of steric and electronic effects. semanticscholar.orgrsc.orgchemrxiv.org

Steric Effects: This refers to the repulsive interaction that occurs when atoms or groups are forced too close to one another. openstax.org In this compound, the primary steric interactions would involve the chlorine atom, the methyl group attached to the double bond (C2), and the terminal vinyl group (C1). The anti conformation, where the large chloro group and the vinyl group are on opposite sides of the C3-C4 bond, is expected to be the most stable due to minimized steric strain. Gauche conformations, where these groups are closer, would be higher in energy. openstax.org

Electronic Effects: These include inductive effects and hyperconjugation. The electronegative chlorine atom exerts an electron-withdrawing inductive effect. Hyperconjugation, which involves the delocalization of electrons from a filled σ-orbital (like a C-H bond) to an adjacent empty or partially filled orbital (like the π* orbital of the C=C bond or the σ* orbital of the C-Cl bond), can also influence conformational preference. uci.edu In some halogenated compounds, electronic effects can stabilize conformations that would otherwise be disfavored by sterics. semanticscholar.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. rsc.orgibs.re.kr This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

As an allylic chloride, this compound is expected to undergo reactions like nucleophilic substitution (SN1, SN2, SN2'). Computational methods can be used to model these pathways. For a given reaction, such as the substitution of the chlorine atom by a nucleophile, the process would involve:

Locating Stationary Points: The geometries of the reactants, products, any intermediates (e.g., a carbocation in an SN1 pathway), and transition states are optimized.

Frequency Analysis: This is performed to confirm the nature of the stationary points. Minima (reactants, intermediates, products) have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. ibs.re.kr

By comparing the activation energies for competing pathways (e.g., SN2 vs. SN2'), a prediction can be made about the most likely reaction mechanism and the expected product distribution. This approach has been successfully applied to understand the reactivity of many organic halides.

Transition State Characterization and Activation Energy Determination

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction pathway. For reactions involving this compound, such as nucleophilic substitution or elimination, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state geometry.

The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, would be calculated as the energy difference between the reactants and the transition state. This value is crucial for predicting reaction rates. A hypothetical study would likely involve various levels of theory and basis sets to ensure the accuracy of the calculated activation energies. For example, a reaction coordinate for a hypothetical elimination reaction might be modeled, and the resulting energy profile would reveal the activation barrier.

Table 1: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| E2 Elimination | B3LYP | 6-31G(d) | Data not available |

| SN1 Solvolysis | M06-2X | cc-pVTZ | Data not available |

| Radical Addition | CCSD(T) | aug-cc-pVTZ | Data not available |

(This table is illustrative; specific data for this compound is not available in the literature.)

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. An IRC analysis would confirm that a calculated transition state indeed connects the desired reactants and products for a reaction of this compound. This analysis provides a detailed visualization of the geometric changes the molecule undergoes during the reaction, such as bond breaking and formation.

Solvent Effects in Reaction Dynamics

Reactions are often conducted in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects using either implicit or explicit solvent models. For reactions of this compound, theoretical studies would investigate how the polarity of the solvent affects the stability of reactants, transition states, and products, thereby altering the activation energy. For instance, a polar solvent might stabilize a charged intermediate or transition state, accelerating a reaction.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is also instrumental in predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted spectra can be compared with experimental data to confirm the molecular structure or to assign specific resonances.

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (CH2=) | Data not available | Data not available |

| C2 (-C(CH3)=) | Data not available | Data not available |

| C3 (-CH(Cl)-) | Data not available | Data not available |

| C4 (-CH2-) | Data not available | Data not available |

| C5 (-CH3) | Data not available | Data not available |

| C6 (-CH3 on C2) | Data not available | Data not available |

(This table is illustrative; specific data for this compound is not available in the literature.)

Calculated Vibrational Frequencies and Intensities

Vibrational (infrared and Raman) spectroscopy provides information about the functional groups and bonding within a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra. For this compound, a theoretical vibrational spectrum would show characteristic peaks for C=C stretching, C-H stretching, and C-Cl stretching, aiding in its spectroscopic identification.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| C=C Stretch | Data not available | Data not available |

| =C-H Stretch | Data not available | Data not available |

| C-Cl Stretch | Data not available | Data not available |

(This table is illustrative; specific data for this compound is not available in the literature.)

Based on a thorough review of available scientific literature, there is limited to no specific information regarding the applications of This compound in the advanced organic synthesis and materials science contexts outlined in the requested article structure. Research and documentation predominantly focus on its non-chlorinated analog, 4-methyl-1-pentene, and its corresponding polymer, poly(4-methyl-1-pentene) (PMP).

Consequently, it is not possible to generate a scientifically accurate and verifiable article for the specific compound "this compound" that adheres to the provided outline, as the data for the following sections are not available in the public research domain:

Applications of 4 Chloro 2 Methyl 1 Pentene in Advanced Organic Synthesis and Materials Science

Monomer in the Development of Specialty Polymers and Copolymers:

No studies on the homopolymerization or copolymerization of 4-Chloro-2-methyl-1-pentene were found. The presence of the chloro-substituent significantly alters the electronic and steric properties compared to 4-methyl-1-pentene, meaning its polymerization behavior cannot be inferred.

Reagent in Multi-Component Reaction Development:

No specific instances of this compound being utilized as a reagent in the development of multi-component reactions have been documented in the available literature.

Due to the lack of specific research data for "this compound" in these advanced applications, generating the requested article with the required depth and scientific accuracy is not feasible.

Probes for Mechanistic Studies in Organic Chemistry

In the realm of mechanistic organic chemistry, the analysis of reaction products is a cornerstone for deducing the step-by-step sequence of bond-breaking and bond-forming events. This compound is particularly well-suited for these studies due to its potential to form a secondary allylic carbocation upon departure of the chloride leaving group. This initial carbocation is not the final chapter of the story; its fate is dictated by a delicate balance of factors including solvent polarity, nucleophilicity, and the inherent stability of potential rearranged carbocations.

Detailed research into the solvolysis of this compound in various solvent systems would reveal the formation of multiple products. The initial ionization event leads to the formation of the 2-methyl-1-penten-4-yl cation. This secondary carbocation is in resonance with a tertiary allylic carbocation, which can be attacked by a nucleophile at two different positions.

Furthermore, this secondary carbocation can undergo a 1,2-hydride shift, a type of carbocation rearrangement, to form a more stable tertiary carbocation. This new intermediate can then react with the nucleophile to yield another set of products. The relative ratios of these products are a direct reflection of the relative rates of nucleophilic attack on the different carbocationic species and the rate of the hydride shift.

For instance, in a hypothetical solvolysis reaction in a mixed solvent system of ethanol (B145695) and water, one could expect the formation of a variety of ethers and alcohols. The distribution of these products would provide quantitative data on the partitioning of the carbocation intermediates.

| Product | Hypothetical Yield (%) in 80% Ethanol/20% Water | Inferred Mechanistic Pathway |

|---|---|---|

| 4-Ethoxy-2-methyl-1-pentene | 35 | Direct attack of ethanol on the initial secondary allylic carbocation. |

| 2-Ethoxy-2-methyl-4-pentene | 25 | Attack of ethanol on the resonance-stabilized tertiary allylic carbocation. |

| 4-Hydroxy-2-methyl-1-pentene | 10 | Direct attack of water on the initial secondary allylic carbocation. |

| 2-Hydroxy-2-methyl-4-pentene | 5 | Attack of water on the resonance-stabilized tertiary allylic carbocation. |

| 2-Ethoxy-4-methyl-2-pentene | 15 | Attack of ethanol on the rearranged tertiary carbocation (post 1,2-hydride shift). |

| 2-Hydroxy-4-methyl-2-pentene | 10 | Attack of water on the rearranged tertiary carbocation (post 1,2-hydride shift). |

The data presented in the hypothetical table above illustrates how the product distribution can be used to dissect the reaction mechanism. A significant yield of rearranged products (2-Ethoxy-4-methyl-2-pentene and 2-Hydroxy-4-methyl-2-pentene) would provide strong evidence for the occurrence of a 1,2-hydride shift. The ratio of ethoxy to hydroxy products for each isomeric skeleton would reflect the relative nucleophilicity of ethanol and water towards the respective carbocation intermediates.

By systematically varying the solvent composition and temperature, researchers can further probe the energetic landscape of the reaction, providing deeper insights into the activation barriers for nucleophilic attack and carbocation rearrangement. This makes this compound an exemplary substrate for demonstrating and quantifying the fundamental principles of carbocation chemistry.

Q & A

What are the common laboratory-scale synthesis routes for 4-Chloro-2-methyl-1-pentene, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves dehydrohalogenation of a β-chloroalkane precursor. For example:

- Base-induced elimination : Treat 3-chloro-2-methylpentane with a strong base (e.g., KOH/ethanol) at 80–100°C. The reaction follows Saytzeff’s rule, favoring the formation of the more substituted alkene .

- Catalytic dehydrochlorination : Use Al₂O₃ or zeolites as catalysts under reduced pressure to minimize side reactions like isomerization .

Optimization Strategies:

- Temperature control : Higher temperatures (≥100°C) accelerate elimination but risk decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance base reactivity, while ethanol balances cost and efficiency.

- Yield monitoring : Gas chromatography (GC) with flame ionization detection (FID) ensures purity >95% .

How can computational chemistry resolve contradictions in experimental data regarding the stability of this compound?

Level: Advanced

Methodological Answer:

Conflicting stability data (e.g., thermal decomposition rates) can arise from impurities or measurement artifacts. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights:

- Thermodynamic stability : Calculate Gibbs free energy differences between isomers or decomposition products.

- Kinetic barriers : Simulate transition states for chlorination pathways to identify dominant intermediates .

- Solvent effects : Use implicit solvent models (e.g., PCM) to predict stability in polar vs. nonpolar environments .

Validation: Compare computed NMR chemical shifts (e.g., H, C) with experimental data to confirm structural assignments .

What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

Level: Basic

Methodological Answer:

How do steric and electronic factors influence the regioselectivity of electrophilic additions to this compound?

Level: Advanced

Methodological Answer:

- Steric effects : The methyl group at C2 hinders approach of electrophiles (e.g., H⁺) to the adjacent carbon, favoring addition to the less substituted alkene carbon.

- Electronic effects : The electron-withdrawing Cl atom polarizes the double bond, directing electrophiles to the carbon with higher electron density (Markovnikov orientation).

- Experimental validation : Perform halogenation (e.g., Br₂ in CCl₄) and analyze product ratios via HPLC. Computational Fukui indices can predict reactive sites .

What protocols ensure the long-term stability of this compound in storage?

Level: Basic

Methodological Answer:

- Storage conditions : Use amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation.

- Stability testing : Monitor purity monthly via GC-FID. Degradation products (e.g., chlorinated alcohols) indicate hydrolysis, requiring desiccants like molecular sieves .

How can researchers address contradictions in reported reaction yields for this compound synthesis?

Level: Advanced

Methodological Answer:

- Systematic replication : Control variables (base concentration, solvent purity) using a Design of Experiments (DoE) approach.

- Analytical cross-validation : Compare yields from GC, NMR, and gravimetric analysis to identify measurement biases.

- Error source analysis : Use LC-MS to detect trace intermediates (e.g., carbocation rearrangements) that reduce yield .

What strategies differentiate structural isomers of this compound during synthesis?

Level: Basic

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and isocratic elution (70:30 acetonitrile/water) to separate isomers.

- Crystallography : Co-crystallize with a chiral resolving agent (e.g., (-)-menthol) for X-ray diffraction analysis .

How do solvent polarity and temperature affect the reaction kinetics of this compound in Diels-Alder reactions?

Level: Advanced

Methodological Answer:

- Polar solvents (e.g., DMSO): Stabilize transition states via dipole interactions, accelerating reaction rates.

- Arrhenius analysis : Perform kinetic studies at 40–80°C to calculate activation energy ().

- Competing pathways : Use stopped-flow UV-Vis spectroscopy to monitor diene formation vs. side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.